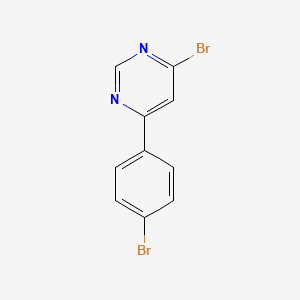
4-Bromo-6-(4-bromophenyl)pyrimidine
説明
4-Bromo-6-(4-bromophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H6Br2N2 and its molecular weight is 313.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
4-Bromo-6-(4-bromophenyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation then occurs, with the organic group being transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is often involved, is a key biochemical pathway in the synthesis of various organic compounds . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of chemical compounds .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a diverse range of chemical compounds with various properties and potential applications .
Action Environment
The efficacy and stability of this compound, like other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction conditions, including the choice of solvent and the temperature, can also significantly affect the reaction’s efficiency .
生化学分析
Biochemical Properties
4-Bromo-6-(4-bromophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with cytochrome P-450-dependent monooxygenases, which are crucial enzymes involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with these enzymes suggests that this compound may influence the metabolic pathways and the detoxification processes within the cell. Additionally, its interaction with other proteins and biomolecules could potentially modulate their activity, leading to various biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the BMP2/SMAD1 signaling pathway, which is crucial for osteogenesis . By modulating this pathway, this compound can promote the expression of osteogenic genes, thereby influencing bone formation and repair. Furthermore, its impact on cellular metabolism could lead to changes in energy production and utilization, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, its interaction with cytochrome P-450 enzymes can result in the modulation of their catalytic activity, thereby influencing the metabolic fate of other compounds. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its gradual breakdown. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in gene expression and cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as promoting bone formation and enhancing metabolic activity . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of metabolites that can be further processed and excreted by the cell. The involvement of this compound in these pathways suggests its potential role in modulating metabolic flux and influencing the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within certain tissues may influence its activity and function, potentially leading to tissue-specific effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . Its presence in the nucleus suggests a potential role in regulating gene expression, while its cytoplasmic localization may influence other cellular processes, such as signal transduction and metabolism. The targeting of this compound to specific subcellular compartments may be mediated by post-translational modifications or interactions with targeting signals.
特性
IUPAC Name |
4-bromo-6-(4-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUUMDHSMQGVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


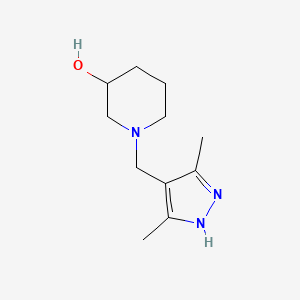
![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)
![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)

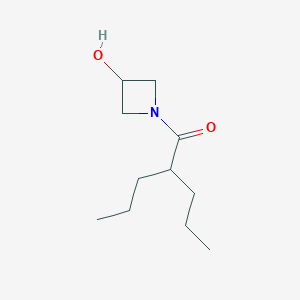
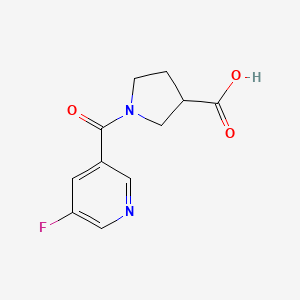
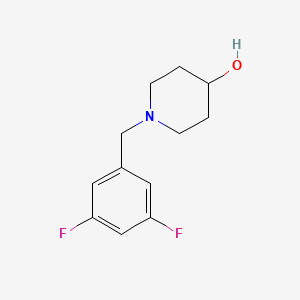
![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)
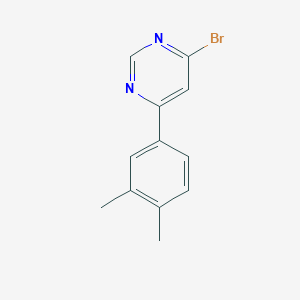


![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)
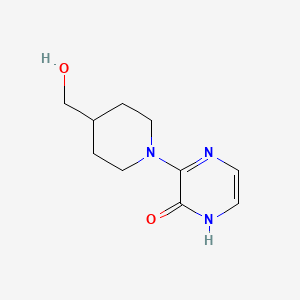
![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)
